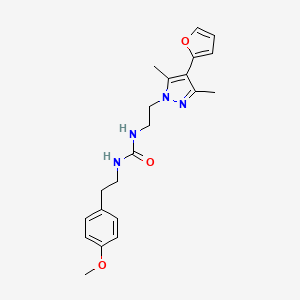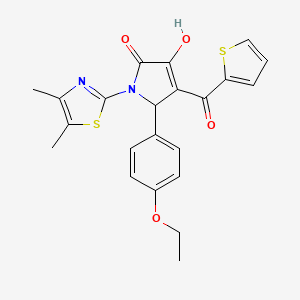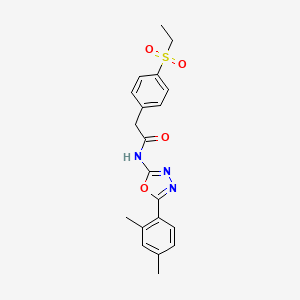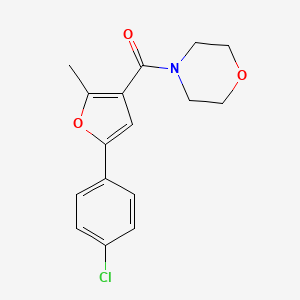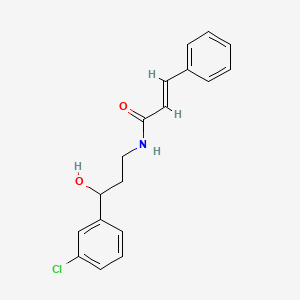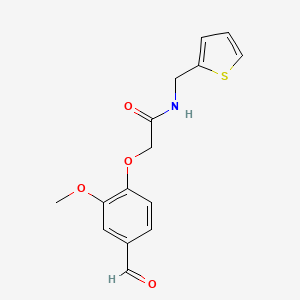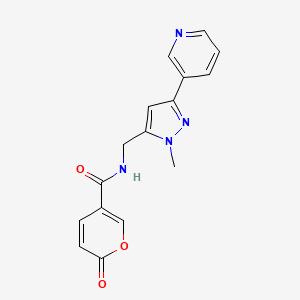
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This can involve various chemical reactions, and the use of catalysts and other conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms within the molecule and the bonds between them. This can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and others .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can help to understand the reactivity and stability of the compound .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Synthesis and Characterization
A study on the functionalization reactions of pyrazole derivatives explored the synthesis of novel compounds, including carboxamides and imidazo pyridine derivatives, providing insights into the mechanisms and yields of these reactions (Yıldırım, Kandemirli, & Demir, 2005). This research highlights the versatility of pyrazole derivatives in synthesizing complex molecules.
Another study focused on the synthesis of pyrazolopyridine derivatives with antibacterial activity. The research found that certain pyrazolopyridines exhibited moderate to good activity against a range of bacteria, demonstrating the potential of such compounds in medicinal chemistry (Panda, Karmakar, & Jena, 2011).
Pharmacological Applications
Research into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor utilized a pyrazole carboxamide derivative to model receptor binding. This study aids in understanding the structural requirements for CB1 receptor antagonists, potentially guiding the development of new therapeutic agents (Shim et al., 2002).
A novel aromatic carboxylic acid and its Eu(III) and Tb(III) complexes were synthesized and characterized for their luminescence properties. The study explored the binding characteristics of these compounds with bovine serum albumin (BSA), suggesting their potential use in bioimaging and diagnostic applications (Tang, Tang, & Tang, 2011).
Other Relevant Studies
The identification of a potent and orally available Glycine Transporter 1 Inhibitor, which could have implications for neurological disorders, showcases the therapeutic potential of pyrazole carboxamide derivatives (Yamamoto et al., 2016).
Studies on the synthesis of peptides that bind in the minor groove of DNA at specific sequences by a dimeric side-by-side motif. This research presents a unique approach to targeting DNA sequences, which could have applications in gene therapy and molecular biology (Wade, Mrksich, & Dervan, 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-20-13(7-14(19-20)11-3-2-6-17-8-11)9-18-16(22)12-4-5-15(21)23-10-12/h2-8,10H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMUDBXFEYWTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2H-pyran-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
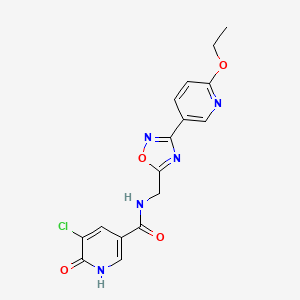
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
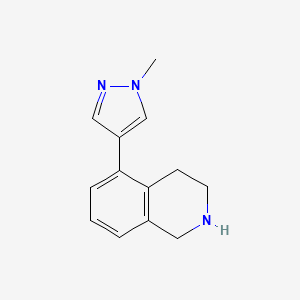
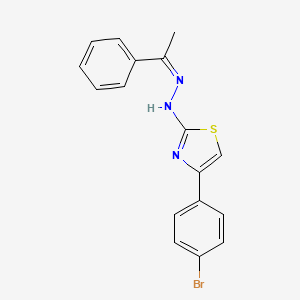
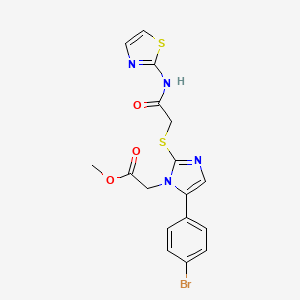
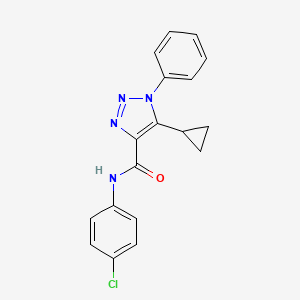
![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)
